molecular formula C10H20N2O2 B13508853 tert-Butyl N-(azetidin-3-yl)-N-methylglycinate

tert-Butyl N-(azetidin-3-yl)-N-methylglycinate

Cat. No.: B13508853
M. Wt: 200.28 g/mol
InChI Key: SXBGIKGTVYQTEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(azetidin-3-yl)(methyl)amino]acetate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[(azetidin-3-yl)(methyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

tert-Butyl 2-[(azetidin-3-yl)(methyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(azetidin-3-yl)(methyl)amino]acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-[(azetidin-3-yl)(methyl)amino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and tert-butyl ester group make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl 2-[azetidin-3-yl(methyl)amino]acetate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)7-12(4)8-5-11-6-8/h8,11H,5-7H2,1-4H3

InChI Key

SXBGIKGTVYQTEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(C)C1CNC1

Origin of Product

United States

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